molecular formula C18H21FN2O4S B2831160 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine CAS No. 1797147-38-6

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine

Cat. No.: B2831160
CAS No.: 1797147-38-6
M. Wt: 380.43
InChI Key: BTTGERHXKZQGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including cancer treatment and neuroscience. In

Scientific Research Applications

Hypoglycemic Benzoic Acid Derivatives

Research by Grell et al. (1998) explored the structure-activity relationships of hypoglycemic benzoic acid derivatives, leading to the discovery of repaglinide, a potent therapeutic for type 2 diabetes. This study highlights the importance of structural modifications, such as the replacement of the 2-methoxy group, in enhancing activity and duration of action in rats. Repaglinide's approval by the FDA and EMEA underscores the clinical significance of such compounds in diabetes management (Grell et al., 1998).

c-Met/ALK Inhibitors

Li et al. (2013) reported the design, synthesis, and evaluation of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as selective and efficacious inhibitors of the c-Met/ALK dual inhibitor. One compound, identified as SMU-B, showed significant antitumor activity in human gastric carcinoma models, highlighting the therapeutic potential of such compounds in cancer treatment (Li et al., 2013).

Fluorescent Pyridines

Kelley et al. (2001) synthesized 4-arylpyridines to study their fluorescent properties for potential applications as laser dyes. This research sheds light on the utility of methoxy-substituted pyridines in developing new materials for optoelectronic applications (Kelley et al., 2001).

Orexin-1 Receptor Mechanisms in Compulsive Food Consumption

Piccoli et al. (2012) investigated the role of Orexin-1 Receptor (OX1R) in binge eating using a selective OX1R antagonist. Their findings support the potential of OX1R antagonism as a novel pharmacological treatment for eating disorders with a compulsive component, offering insights into the neurochemical pathways involved in compulsive behaviors (Piccoli et al., 2012).

Glycosyl Donor in Carbohydrate Chemistry

Spjut et al. (2010) introduced the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups in the synthesis of carbohydrates. Their work demonstrates the utility of such protective groups in facilitating complex glycosylation reactions, essential for the synthesis of various biologically active glycoconjugates (Spjut et al., 2010).

Properties

IUPAC Name

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-13-4-3-5-18(20-13)25-15-8-10-21(11-9-15)26(22,23)17-12-14(19)6-7-16(17)24-2/h3-7,12,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTGERHXKZQGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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